molecular formula C55H102O6 B1245295 [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

Cat. No.: B1245295
M. Wt: 859.4 g/mol
InChI Key: KKJVTOLWRSMFEP-RLVGKUCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate involves the esterification of glycerol with three fatty acids: palmitoleic acid (16:1(9Z)) and arachidic acid (20:0). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of triglycerides often involves the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then be oxidized to produce energy or used in the synthesis of other lipids. The glycerol can enter glycolysis or gluconeogenesis pathways .

Comparison with Similar Compounds

Similar Compounds

  • TG(16:0/16:0/18:1(9Z))[iso3]
  • TG(16:0/16:1(9Z)/16:1(9Z))[iso3]
  • TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]

Uniqueness

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate is unique due to its specific combination of fatty acids, which includes two chains of palmitoleic acid and one chain of arachidic acid. This specific structure can influence its physical properties, such as melting point and solubility, as well as its biological activity .

Properties

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h20-21,23-24,52H,4-19,22,25-51H2,1-3H3/b23-20-,24-21-/t52-/m1/s1

InChI Key

KKJVTOLWRSMFEP-RLVGKUCASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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